AM803 is a synthetically derived compound classified as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor []. This protein plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various inflammatory and allergic diseases, particularly asthma [].
The synthesis of AM803 builds upon the structure of a previously developed FLAP inhibitor, AM103 []. While the specific synthetic route for AM803 is not detailed in the provided abstract, it likely involves a multi-step process to assemble the complex structure, including the incorporation of the 1-(4-ethoxypyridin-3-yl)benzyl moiety. This moiety likely contributes to the enhanced potency and pharmacokinetic properties of AM803 compared to its predecessor.
AM803 comprises a central indole core substituted with various functional groups, including the 1-(4-ethoxypyridin-3-yl)benzyl moiety at the 1-position []. The presence of the ethoxy group in this moiety may contribute to specific interactions with the FLAP enzyme, leading to its potent inhibitory activity.
AM803 acts as a potent and selective inhibitor of FLAP []. By binding to FLAP, AM803 prevents the binding and translocation of arachidonic acid to 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes []. This inhibition of leukotriene synthesis leads to the anti-inflammatory effects observed with AM803.
AM803 has shown significant potential for the treatment of inflammatory and allergic diseases, particularly asthma []. Its high potency and selectivity for FLAP, coupled with favorable preclinical data, led to its selection for clinical development. AM803 has successfully completed phase 1 clinical trials in healthy volunteers and was undergoing phase 2 trials in asthmatic patients at the time of publication [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: